5-(3,4,5-trimethoxyphenyl)-2H-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-15-7-4-6(10-11-13-14-12-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHNDJILQWODBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406394 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-55-6 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 3,4,5 Trimethoxyphenyl 2h Tetrazole and Its Analogues
Classical and Contemporary Approaches to Tetrazole Ring Formation
The formation of the 5-substituted tetrazole ring is a cornerstone of synthesizing the target compound and its analogues. The most proficient and widely adopted method is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. erowid.orgsigmaaldrich.com This approach has evolved from classical thermal methods to highly efficient catalyzed reactions, broadening the scope and applicability of tetrazole synthesis. erowid.orggoogle.com
Mechanistic Insights into Nitrile-Azide Cycloaddition for Tetrazole Synthesis
The precise mechanism of the reaction between an azide and a nitrile to form a tetrazole has been a subject of considerable discussion, with evidence pointing towards pathways that are highly dependent on the nature of the reactants and the reaction conditions. wikipedia.orgcore.ac.uk Computational studies, particularly using density functional theory (DFT), have provided significant insights, suggesting that the reaction may not always proceed via a simple, concerted [3+2] cycloaddition. wikipedia.org
A prevailing mechanistic hypothesis suggests a stepwise process involving the initial activation of the nitrile. This activation makes the nitrile's carbon atom more electrophilic and susceptible to nucleophilic attack by the azide. The resulting intermediate, a linear imidoyl azide, then undergoes an intramolecular cyclization to form the stable tetrazole ring. wikipedia.orgcore.ac.uk The activation barriers for this process have been found to correlate with the electronic properties of the substituent on the nitrile. core.ac.uk The reaction's course, whether a concerted cycloaddition or a stepwise addition, can be influenced by the presence of a proton source or the use of anionic azide species in nonprotic solvents. wikipedia.org
The most classical approach to synthesizing 5-substituted-1H-tetrazoles involves the direct reaction of a nitrile with an azide salt, typically sodium azide, at elevated temperatures. wikipedia.org These reactions are often performed in high-boiling point polar aprotic solvents like dimethylformamide (DMF). This method is synthetically valuable due to its applicability to a wide range of nitriles. wikipedia.org
However, these thermal cycloadditions are not without their drawbacks. They generally necessitate high reaction temperatures, often in the range of 100–150 °C, and may require long reaction times to achieve satisfactory yields. google.comwikipedia.org In some cases, yields can be moderate, and the harsh conditions can limit the functional group tolerance of the reaction. wikipedia.org
To overcome the high activation barrier and harsh conditions associated with thermal cycloadditions, significant research has focused on the use of metal catalysts. erowid.org Lewis acidic metal centers can coordinate to the nitrile, enhancing its electrophilicity and facilitating the cycloaddition at lower temperatures. prepchem.com A variety of metals, including zinc, copper, and cobalt, have been successfully employed. erowid.orgmdma.chias.ac.in
Mechanistic studies propose that the catalytic cycle involves the initial coordination of either the nitrile or the azide ion to the metal center. erowid.orgias.ac.in For instance, research on a Cobalt(II) complex catalyst led to the isolation and structural characterization of an intermediate cobalt(II) diazido complex, providing direct evidence for the role of the metal in activating the azide. erowid.orgias.ac.inuni.lu Similarly, dinuclear Zn(II) complexes have been shown to effectively catalyze the [3+2] cycloaddition at relatively lower temperatures. erowid.orgias.ac.inuni.lu The use of copper catalysts in solvents like N-methyl-2-pyrrolidone (NMP) has also been reported to smoothly produce 5-substituted 1H-tetrazoles. mdma.ch
The choice of metal catalyst and reaction conditions can significantly impact the efficiency of the synthesis, as demonstrated by various research findings.
| Catalyst System | Substrate Example | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Co(II) complex with tetradentate ligand | Benzonitrile | DMSO | 110 | 99 | erowid.orgias.ac.in |
| ZnO/Co3O4 mixed nano metal oxide | Aryl nitriles | Not specified | Not specified | Excellent | google.com |
| Fe3O4@L-lysine-Pd(0) magnetic nano-catalyst | Aryl nitriles | Water | Not specified | High | google.com |
| Cu(II) catalyst | Various nitriles | NMP | Not specified | Good | mdma.ch |
| ZnCl2 | Various nitriles | Water | Reflux | Good | sigmaaldrich.com |
Strategies Employing Organotin and Organosilicon Intermediates
To circumvent the use of potentially hazardous hydrazoic acid or the high temperatures of uncatalyzed reactions, methodologies utilizing organometallic intermediates have been developed. Organotin and organosilicon azides serve as safer, more soluble sources of the azide moiety for the cycloaddition reaction.
Trialkyltin azides, such as tributyltin azide (Bu₃SnN₃), readily react with nitriles to form N-stannylated tetrazoles. ncats.io These intermediates can be easily demetallated under acidic conditions to yield the N-unsubstituted tetrazole. ncats.io A significant advancement in this area is the use of polymer-supported organotin azides in continuous flow reactors. This approach allows for a simple and rapid synthesis (7.5 to 15 minutes) and, crucially, results in a very low concentration of toxic tin residues in the final product (<5 ppm). ujconline.net
Similarly, organosilicon compounds, particularly trimethylsilyl (B98337) azide (TMSN₃), are widely used. sigmaaldrich.comsigmaaldrich.com TMSN₃ can react with nitriles, often in the presence of a catalyst, to form the tetrazole ring. sigmaaldrich.com An innovative application involves an ultrasound-accelerated Ugi tetrazole four-component reaction (UT-4CR) where hydrazoic acid is generated in situ from TMSN₃ through a single-proton exchange, avoiding its direct handling. sigmaaldrich.comnih.gov Another strategy involves the silver-catalyzed regioselective cycloaddition of arenediazonium salts with trimethylsilyldiazomethane, which produces a TMS-substituted tetrazole that can subsequently be desilylated.
Targeted Synthesis of the 3,4,5-Trimethoxyphenyl Moiety Precursors
The synthesis of 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole is contingent upon the availability of its key aromatic precursor, 3,4,5-trimethoxybenzonitrile (B158541). This nitrile is not a common starting material and must typically be synthesized.
Routes to 3,4,5-Trimethoxybenzonitrile Synthesis
Several synthetic pathways exist for the preparation of 3,4,5-trimethoxybenzonitrile, often starting from more readily available substituted benzene (B151609) derivatives.
One documented industrial method starts from 3,4,5-trimethoxybenzoic acid. A patented process describes the reaction of this acid with urea (B33335) and sulfamic acid to produce the desired nitrile in high yields, offering a route that is economically feasible on a large scale.
A more common laboratory approach involves the conversion of 3,4,5-trimethoxybenzaldehyde (B134019). The aldehyde itself is a key intermediate that can be synthesized via multiple routes, including the methylation of syringaldehyde (B56468) or starting from vanillin (B372448) or p-cresol. erowid.orgcore.ac.ukias.ac.in The conversion of the aldehyde to the nitrile is a standard transformation that typically proceeds in two steps:
Oxime Formation: The aldehyde is reacted with hydroxylamine (B1172632) hydrochloride to form 3,4,5-trimethoxybenzaldehyde oxime.
Dehydration: The resulting oxime is then dehydrated using a variety of reagents to yield the nitrile.
Facile one-pot procedures have been developed that combine these two steps. For instance, an aldehyde can be reacted with hydroxylamine hydrochloride in the presence of a catalyst, such as anhydrous zinc oxide nanoparticles in DMF, which promotes both the initial oxime formation and the subsequent dehydration to the nitrile under reflux conditions. nih.gov
Optimization of Precursor Functionalization
The initial step involves the conversion of 3,4,5-trimethoxybenzaldehyde to its corresponding oxime. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride. The subsequent dehydration of the aldoxime to the nitrile is a critical transformation where optimization can significantly impact yield and purity. A variety of dehydrating agents and methods have been reported for this conversion, moving from harsh classical conditions to milder and more efficient protocols. rhhz.nethighfine.com
One effective method involves the use of triphenylphosphine (B44618) in combination with N-halosuccinimides or other halogenating agents like N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA). rhhz.net This system generates a phosphonium (B103445) halide in situ, which acts as the dehydrating species. Optimization of the molar ratios of the aldoxime, triphenylphosphine, and the halogen source is key to achieving high yields. rhhz.net Another approach employs a catalytic Appel-type dehydration using oxalyl chloride and triethylamine (B128534) with a catalytic amount of triphenylphosphine oxide, which can be completed in a very short time. researchgate.net
For industrial-scale or greener synthesis, biocatalytic methods using aldoxime dehydratases are emerging as a promising alternative. These enzymes can convert aldoximes to nitriles under mild, aqueous conditions, avoiding the use of harsh chemical reagents. nih.gov Furthermore, one-pot syntheses from the aldehyde directly to the nitrile in an aqueous environment using reagents like formic acid have also been developed, simplifying the process and minimizing waste. nih.gov The choice of solvent and catalyst in these one-pot procedures is critical for optimizing the yield of 3,4,5-trimethoxybenzonitrile.
Novel Synthetic Routes and Green Chemistry Considerations
The synthesis of this compound is traditionally achieved through a [3+2] cycloaddition reaction between 3,4,5-trimethoxybenzonitrile and an azide source, typically sodium azide. scielo.brnih.gov Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and safer methods for this transformation.
Microwave-Assisted and Ultrasonic-Assisted Syntheses
Microwave (MW) irradiation has been extensively utilized to accelerate the synthesis of 5-substituted tetrazoles. nih.govlew.rorsc.org This technique significantly reduces reaction times from hours or days to minutes and often leads to higher yields compared to conventional heating. lew.rorsc.org The synthesis can be performed with various catalysts, including zinc salts or copper complexes, in polar aprotic solvents like DMF or in aqueous media. ntu.edu.tw For the synthesis of this compound, a microwave-assisted approach would involve heating a mixture of 3,4,5-trimethoxybenzonitrile and sodium azide with a suitable catalyst, leading to a rapid and efficient formation of the tetrazole ring. ntu.edu.tw
Ultrasonic-assisted synthesis is another green chemistry tool that enhances reaction rates and yields. beilstein-journals.org The application of ultrasound can promote the cycloaddition reaction by creating localized high-pressure and high-temperature zones, leading to faster and more efficient conversion. This method, like microwave assistance, often allows for milder reaction conditions.
Table 1: Comparison of Microwave-Assisted and Conventional Heating for Tetrazole Synthesis
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave | ZnBr2 / H2O | 80 | 10-30 min | 70-88 | ntu.edu.tw |
| Microwave | None / Pyridine | 120 | 12 min | 40 (for a related triazine) | nih.gov |
| Microwave | L-Tyrosine / EtOH:H2O | Not specified | 5 min | 86-94 (for related pyrazoles) | lew.ro |
| Conventional | CuSO4·5H2O / DMSO | Not specified | 0.5-5 h | Good to Excellent | scielo.br |
| Conventional | AlCl3 on γ-Al2O3 | 50 | Not specified | Excellent | uj.ac.za |
Solvent-Free and Aqueous Medium Approaches
In line with the principles of green chemistry, solvent-free synthesis and the use of water as a solvent are highly desirable. Several methods for the synthesis of 5-substituted tetrazoles have been developed under these conditions. Solvent-free reactions, often facilitated by microwave irradiation or ball milling, eliminate the need for potentially toxic and volatile organic solvents. nih.gov
The use of water as a reaction medium is particularly attractive due to its low cost, non-toxicity, and non-flammability. The cycloaddition of nitriles with sodium azide can be effectively catalyzed by zinc salts in water, providing a safe and environmentally benign route to 5-substituted-1H-tetrazoles. reddit.com This approach is applicable to a wide range of aromatic nitriles, including precursors to this compound.
Chemo- and Regioselectivity in Tetrazole Formation Pertaining to the Compound
The formation of the tetrazole ring via the [3+2] cycloaddition of a nitrile and an azide is inherently regioselective, leading to the 5-substituted tetrazole product. The primary challenge in chemo- and regioselectivity arises during the derivatization of the tetrazole ring, particularly in N-substitution reactions. The 5-(3,4,5-trimethoxyphenyl)-1H-tetrazole exists as a mixture of two tautomers, the 1H- and 2H-forms. nih.gov Alkylation or other electrophilic substitution reactions can occur at either the N1 or N2 position of the tetrazole ring, leading to two regioisomers.
The regioselectivity of these reactions is influenced by several factors, including:
The nature of the substituent at the C5 position: The electron-donating trimethoxyphenyl group can influence the electron density at the different nitrogen atoms of the tetrazole ring.
The electrophile: The steric bulk and electronic nature of the alkylating or acylating agent play a significant role.
Reaction conditions: The choice of solvent, base, and temperature can dramatically affect the ratio of N1 to N2 substituted products. researchgate.netresearchgate.net Generally, polar aprotic solvents tend to favor N2 alkylation, while polar protic solvents can lead to mixtures. The use of specific catalysts or reaction conditions can be optimized to favor one regioisomer over the other. researchgate.net
Derivatization Strategies and Functional Group Transformations
N-Substitution Reactions on the Tetrazole Ring
N-substitution is a common derivatization strategy to modify the properties of the tetrazole ring. The alkylation of 5-(3,4,5-trimethoxyphenyl)-1H-tetrazole can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. researchgate.net
The reaction typically yields a mixture of N1- and N2-alkylated regioisomers. The separation of these isomers can be challenging, making the development of regioselective N-alkylation methods highly valuable. As mentioned previously, the reaction conditions can be tuned to favor one isomer. For instance, phase-transfer catalysis has been employed for the alkylation of 1-aryltetrazol-5-ones, offering a convenient route to N-substituted derivatives. researchgate.net In some cases, specific protecting groups can be used to direct the substitution to a particular nitrogen atom, followed by deprotection to yield the desired N-substituted tetrazole. lookchem.com
Table 2: Conditions Influencing N1 vs. N2 Alkylation of 5-Substituted Tetrazoles
| Reaction Condition | Favored Isomer | Rationale/Example | Reference |
|---|---|---|---|
| Polar Aprotic Solvents (e.g., DMF) | N2 | Favors the formation of the tetrazolate anion, where N2 is often more nucleophilic. | beilstein-journals.orgresearchgate.net |
| Polar Protic Solvents (e.g., EtOH) | Mixture, can favor N1 | Solvent can hydrogen bond with the tetrazole, influencing the tautomeric equilibrium and nucleophilicity of N1 vs. N2. | beilstein-journals.org |
| Phase-Transfer Catalysis | Variable, often N2 | Depends on the catalyst and specific substrates. | researchgate.net |
| Use of Bulky Electrophiles | N2 | Steric hindrance at the N1 position, which is adjacent to the C5 substituent, can favor attack at the less hindered N2 position. | researchgate.net |
| Superacid (CF3SO3H) with alcohols | N2 | Reaction proceeds via protonation of the tetrazole ring. | researchgate.net |
Advancements in the Synthesis of this compound and its Analogues
The this compound scaffold is a key pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with carboxylic acids and amides, which can enhance metabolic stability and other pharmacokinetic properties. nih.govnih.govresearchgate.net The development of efficient and diverse synthetic routes to this core structure and its analogues is crucial for the exploration of new therapeutic agents. This article details advanced synthetic methodologies for the preparation of this compound and the generation of its chemical libraries, focusing on modern organic synthesis techniques.
2 Modifications of the Trimethoxyphenyl Substituent
The functionalization of the 3,4,5-trimethoxyphenyl moiety is a key strategy for creating analogues of the parent compound. These modifications can modulate the electronic and steric properties of the molecule, influencing its biological activity. Synthetic approaches often involve the use of 3,4,5-trimethoxybenzaldehyde or related precursors, which can be chemically altered before the formation of the tetrazole ring.
For instance, in the synthesis of related heterocyclic systems such as 4-(3,4,5-trimethoxyphenyl)thiazole derivatives, the trimethoxyphenyl ring is typically introduced early and remains intact while other parts of the molecule are modified. nih.gov A similar strategy can be applied to tetrazole synthesis, where variations in the substituents on the pyrimidine (B1678525) ring, for example, lead to a library of analogues all bearing the core 3,4,5-trimethoxyphenyl group. nih.gov The synthesis of novel pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety also demonstrates the derivatization of other parts of the molecule while retaining the core trimethoxyphenyl structure. nih.gov
A representative approach to generating analogues involves the reaction of a starting material containing the 3,4,5-trimethoxyphenyl group with various reagents to build up the rest of the molecule. For example, a series of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles were synthesized, showcasing the versatility of the trimethoxyphenyl building block in creating diverse chemical entities. nih.gov
3 Palladium-Catalyzed Cross-Coupling Reactions for Analog Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and have been extensively used in the synthesis of aryl-substituted heterocycles. lookchem.comrsc.orgmdpi.com This methodology is highly applicable for the synthesis of analogues of this compound.
The general strategy involves the coupling of a halogenated tetrazole with an appropriately substituted boronic acid or vice versa. For the synthesis of 5-aryl tetrazole analogues, 5-chlorotetrazoles can be coupled with various arylboronic acids. lookchem.com The choice of palladium catalyst and ligand is critical for achieving high yields, especially with electron-rich or sterically hindered coupling partners. lookchem.combeilstein-journals.org Systems like Pd(OAc)₂ with bulky phosphine (B1218219) ligands such as SPhos or RuPhos have proven effective. lookchem.com
| Entry | Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3,4,5-Trimethoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 78 |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂/RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
4 Click Chemistry Approaches for Library Generation
Click chemistry, characterized by its high efficiency and operational simplicity, offers a powerful platform for the generation of compound libraries. nih.govbeilstein-journals.org Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are particularly well-suited for this purpose, allowing for the rapid assembly of complex molecules from simple building blocks. nih.govnih.govnih.gov
The Ugi four-component reaction (U-4CR) can be employed to generate libraries of α-aminomethyl tetrazoles. nih.gov By using a tetrazole-containing component as one of the starting materials, a diverse range of substituents can be introduced at multiple positions in a single step. For example, α-aminomethyl tetrazoles can serve as starting materials for a subsequent Ugi reaction, leading to a "library-to-library" approach for generating highly substituted acetamides with four points of diversity. nih.gov
A general strategy for generating a library of this compound analogues would involve using a tetrazole aldehyde bearing the 3,4,5-trimethoxyphenyl group as a key building block in an MCR. nih.govbeilstein-journals.org This aldehyde can be synthesized and then reacted with a variety of amines, isocyanides, and carboxylic acids in a Passerini or Ugi reaction to produce a library of structurally diverse tetrazole-based molecules. nih.gov
| Entry | Amine | Isocyanide | Carboxylic Acid | Product Scaffold |
|---|---|---|---|---|
| 1 | Benzylamine | tert-Butyl isocyanide | Acetic acid | N-tert-Butyl-2-(benzylamino)-2-(1-(3,4,5-trimethoxyphenyl)-1H-tetrazol-5-yl)acetamide |
| 2 | Aniline | Cyclohexyl isocyanide | Propionic acid | 2-(1-(3,4,5-trimethoxyphenyl)-1H-tetrazol-5-yl)-N-cyclohexyl-2-(phenylamino)propanamide |
| 3 | Methylamine | Benzyl isocyanide | Benzoic acid | N-Benzyl-2-(methylamino)-2-(1-(3,4,5-trimethoxyphenyl)-1H-tetrazol-5-yl)benzamide |
| 4 | Ammonia | Ethyl isocyanide | Formic acid | 2-Amino-N-ethyl-2-(1-(3,4,5-trimethoxyphenyl)-1H-tetrazol-5-yl)acetamide |
The application of these advanced synthetic methodologies enables the efficient construction and diversification of the this compound scaffold, paving the way for the discovery of new chemical entities with potential therapeutic applications.
Advanced Structural and Conformational Analysis of 5 3,4,5 Trimethoxyphenyl 2h Tetrazole
Electronic Structure Characterization of the Compound
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov
For 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole, computational studies on analogous structures provide significant insights. The HOMO is expected to be predominantly localized on the electron-rich 3,4,5-trimethoxyphenyl ring, which acts as the primary electron-donating moiety. Conversely, the LUMO is anticipated to be centered on the electron-deficient tetrazole ring, a common characteristic for this heterocyclic system. researchgate.net The methoxy (B1213986) groups on the phenyl ring, being strong electron-donating groups, increase the energy of the HOMO, while the tetrazole ring contributes to lowering the LUMO energy.
Theoretical calculations on similar substituted phenyltetrazoles and dimethoxyphenyl derivatives using Density Functional Theory (DFT) have shown HOMO-LUMO gaps in the range of 4 to 6 eV. nih.govmaterialsciencejournal.org For instance, a study on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which contains a related dimethoxyphenyl group, reported a calculated band energy gap that influences its bioreactivity. materialsciencejournal.org The specific energy values for this compound would require dedicated DFT calculations, but the expected distribution of these orbitals dictates its potential role as both an electron donor (from the phenyl ring) and acceptor (at the tetrazole ring).
Table 1: Theoretical Frontier Molecular Orbital Energies and Properties of Analogous Compounds This table presents representative data from computational studies on structurally related molecules to infer the properties of this compound.
| Parameter | Description | Inferred Value Range for Target Compound |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE, eV) | Energy difference between HOMO and LUMO | 4.5 to 5.5 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 3.5 to 4.5 |
Charge Distribution and Electrostatic Potential Maps
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
In this compound, the MEP map is expected to show distinct regions of charge localization. The nitrogen atoms of the tetrazole ring are highly electronegative and possess lone pairs of electrons, creating a region of significant negative electrostatic potential. nih.gov This makes the tetrazole ring a potent hydrogen bond acceptor. nih.gov The N-H group of the 2H-tetrazole tautomer presents a site of positive potential, acting as a hydrogen bond donor. d-nb.info
The 3,4,5-trimethoxyphenyl moiety also contributes significantly to the charge distribution. The oxygen atoms of the methoxy groups create localized regions of negative potential. The aromatic ring itself, influenced by the electron-donating methoxy groups, will have a nuanced potential surface, generally being electron-rich compared to an unsubstituted benzene (B151609) ring. The interplay between the electron-rich phenyl ring and the electronegative tetrazole ring establishes a distinct electronic profile that governs its intermolecular interactions.
Supramolecular Interactions and Self-Assembly Propensities
The specific electronic and steric characteristics of this compound dictate its ability to form ordered, non-covalent assemblies in both solid and solution phases. These interactions are fundamental to crystal engineering and its behavior in biological environments.
Hydrogen Bonding Networks in Crystalline Forms
In the crystalline state, hydrogen bonds are expected to be the dominant force directing the supramolecular architecture of this compound. The 2H-tetrazole tautomer provides both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the sp² hybridized nitrogen atoms). nih.gov
Crystallographic studies of analogous 5-aryl-2H-tetrazoles reveal common hydrogen bonding motifs. A frequent and robust interaction is the formation of dimeric structures through N-H···N hydrogen bonds between the tetrazole rings of two adjacent molecules. rsc.org These dimers can then act as larger building blocks, further connected into chains, sheets, or three-dimensional networks. researchgate.net
π-π Stacking and Hydrophobic Interactions in Aqueous Media (Theoretical)
In aqueous environments, where hydrogen bonding with water is prevalent, other non-covalent forces such as π-π stacking and hydrophobic interactions become crucial drivers for self-assembly.
π-π Stacking: The aromatic nature of both the tetrazole and the trimethoxyphenyl rings allows for π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. scirp.org Theoretical studies show that aromatic rings often adopt a parallel-displaced or T-shaped orientation to maximize favorable interactions and minimize repulsion. nih.gov For this compound, stacking could occur between the phenyl rings of two molecules, between the tetrazole rings, or in a cross-wise fashion between a phenyl and a tetrazole ring. The electron-rich nature of the trimethoxyphenyl ring and the electron-deficient character of the tetrazole ring could lead to particularly strong donor-acceptor type π-π stacking.
Hydrophobic Interactions: The trimethoxyphenyl group imparts significant hydrophobic character to the molecule. In an aqueous solution, there is a thermodynamic driving force for these nonpolar groups to minimize their contact with water molecules. This "hydrophobic effect" can lead to the aggregation of molecules, where the trimethoxyphenyl moieties cluster together, forming a hydrophobic core, while the more polar tetrazole rings remain exposed to the aqueous solvent. nih.gov This process is a key factor in the folding of proteins and the assembly of ligands at biological targets. peerj.com The interplay between directional hydrogen bonds, π-π stacking, and non-directional hydrophobic forces will ultimately determine the molecule's conformational preferences and self-assembly behavior in water. nih.govpeerj.com
Theoretical and Computational Chemistry Studies on 5 3,4,5 Trimethoxyphenyl 2h Tetrazole
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has been a primary tool for investigating the molecular geometry and electronic properties of this compound. Theoretical calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry. These calculations are crucial for determining the most stable conformation of the molecule.
Furthermore, DFT is employed to calculate various molecular properties. For instance, the 1H and 13C NMR chemical shifts can be computed using the gauge-independent atomic orbital (GIAO) method. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined through these calculations. The energy gap between HOMO and LUMO is a key parameter in determining the molecule's chemical reactivity and kinetic stability. The stability of the molecule arising from hyperconjugative interactions and charge delocalization is often analyzed using natural bond orbital (NBO) analysis.
| Property | Method/Basis Set | Description |
| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | Determines the most stable three-dimensional arrangement of atoms in the molecule. |
| NMR Chemical Shifts | GIAO | Predicts the 1H and 13C NMR spectra, aiding in structural elucidation. |
| Electronic Properties | DFT | Calculates HOMO-LUMO energies to understand charge transfer and reactivity. |
| Stability Analysis | NBO | Investigates hyperconjugative interactions and charge delocalization. |
Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)
The reactivity of this compound has been explored using reactivity descriptors derived from DFT calculations. The molecular electrostatic potential (MEP) surface is mapped to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations and Solvation Effects
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time, including its interactions with solvents and its conformational flexibility.
Simulation of the Compound's Behavior in Different Solvents
While specific studies on the behavior of this compound in different solvents are not extensively detailed in the provided search results, MD simulations are a standard method to investigate such phenomena. These simulations can model how the solvent molecules arrange around the solute and how this solvation affects the compound's conformation and properties. For instance, a study on the related 1H-tetrazole tautomer performed MD simulations to assess its stability in a simulated physiological environment.
Conformational Flexibility and Rotational Barriers
The conformational landscape of this compound is influenced by the rotational barriers around the single bonds connecting the phenyl and tetrazole rings, as well as the methoxy (B1213986) groups. Quantum chemical calculations can be used to compute the potential energy surface for these rotations, thereby identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in drug discovery and design.
Studies have utilized molecular docking to investigate the potential of the related 5-(3,4,5-trimethoxyphenyl)-1H-tetrazole as an inhibitor of various enzymes. For example, docking studies were performed to evaluate its potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2. These studies revealed that the compound could bind to the active site of the enzyme with good affinity. The binding mode of the most active compounds is often analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
| Target Protein | Organism/Disease | Key Findings |
| Main Protease (Mpro) | SARS-CoV-2 | The 1H-tetrazole tautomer showed good binding affinity to the active site, suggesting potential as an inhibitor. |
| Various Enzymes | Bacteria and Fungi | Docking studies helped to understand the binding mode of the most active antimicrobial compounds. |
| Various Enzymes | Human Cancer Cell Lines | Molecular docking was used to elucidate the binding interactions of anticancer compounds. |
| Various Enzymes | Not Specified (Anticonvulsant Activity) | Docking was employed to understand the binding of compounds with anticonvulsant properties. |
Prediction of Binding Modes with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of a ligand to the active site of a protein, thus offering insights into its potential biological function and mechanism of action.
While specific docking studies on this compound are not extensively documented, research on its close structural analog, 1-(aryl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, provides valuable information. These triazole derivatives have been investigated as potential anticancer agents, with molecular docking studies performed to understand their interaction with tubulin, a key target in cancer chemotherapy. nih.gov
In these studies, the 3,4,5-trimethoxyphenyl group of the triazole derivatives was found to occupy a critical position within the colchicine (B1669291) binding site of β-tubulin. This interaction is significant as the trimethoxyphenyl moiety is a well-known feature of many tubulin inhibitors. The predicted binding mode revealed that the trimethoxyphenyl ring engages in hydrophobic interactions with amino acid residues in the binding pocket. Furthermore, hydrogen bonds were observed between the triazole core and other parts of the ligand with key amino acid residues, further stabilizing the ligand-protein complex. nih.gov
Given the high structural similarity, it is plausible to hypothesize that this compound would adopt a similar binding mode in the colchicine site of tubulin. The trimethoxyphenyl group would likely anchor the molecule within the hydrophobic pocket, while the nitrogen-rich tetrazole ring could participate in hydrogen bonding or other polar interactions with the protein.
Another study on 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole derivatives investigated their anti-inflammatory potential through docking studies with cyclooxygenase (COX-1 and COX-2) enzymes. The binding mode of these compounds was predicted within the active sites of these enzymes. nih.gov This suggests that the 5-(3,4,5-trimethoxyphenyl) scaffold can be accommodated in various enzyme active sites, and the specific heterocyclic core (tetrazole vs. triazole) would influence the precise interactions.
| Compound Class | Biological Target | Key Predicted Interactions |
| 1-(aryl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides | Tubulin (colchicine binding site) | Hydrophobic interactions of the trimethoxyphenyl ring; Hydrogen bonding involving the triazole core. nih.gov |
| 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole derivatives | Cyclooxygenase (COX-1/COX-2) | Interactions within the enzyme active site. nih.gov |
Scoring Functions for Ligand-Target Affinity Prediction
Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a target protein. A lower score typically indicates a more favorable binding interaction. These functions are crucial for ranking different ligands and predicting their potential efficacy. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions.
The choice of scoring function can significantly impact the outcome of a virtual screening or docking study. For instance, in studies of tetrazole derivatives, various scoring functions within programs like AutoDock are employed to predict binding energies. uobaghdad.edu.iq These functions calculate the total energy of the system, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
The development of more accurate scoring functions is an active area of research. Ligand-based pharmacophore modeling, for example, can be used to develop 3D pharmacophore models that can be used in virtual screening and to inform the development of scoring functions. mdpi.com These models identify the essential three-dimensional arrangement of chemical features necessary for biological activity.
QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.
Development of Predictive Models for Biological Activity based on Structural Features
The resulting QSAR model showed good predictive power, with a high correlation coefficient for both the training set and an external test set of compounds. nih.gov This indicates that the model could reliably predict the biological activity of new compounds in this class. Such a model for derivatives of this compound would be invaluable for optimizing their potential therapeutic effects.
Another QSAR study on 1,2,4-triazole (B32235) derivatives aimed to predict their toxicity. zsmu.edu.ua This highlights the utility of QSAR in not only predicting efficacy but also in assessing potential safety profiles of new chemical entities.
| QSAR Model Type | Compound Series | Key Findings |
| 3D-QSAR (CoMSIA) | 5-(biphenyl-2-yl)-1H-tetrazole derivatives | Developed a predictive model for angiotensin II receptor type 1 (AT1) antagonism. nih.gov |
| QSAR | 1,2,4-triazole derivatives | Predicted acute toxicity (LD50) based on molecular structure. zsmu.edu.ua |
Identification of Key Pharmacophoric Elements (Theoretical)
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the structure of the target's binding site (structure-based).
For derivatives of this compound, a hypothetical pharmacophore can be proposed based on findings from related compounds. The key pharmacophoric elements would likely include:
A hydrophobic region: corresponding to the 3,4,5-trimethoxyphenyl group. This feature is crucial for binding to hydrophobic pockets in target proteins like tubulin. nih.govnih.gov
Hydrogen bond acceptors: The nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors, which can form crucial interactions with amino acid residues in the active site. mdpi.com
An aromatic ring feature: The phenyl group of the trimethoxyphenyl moiety also contributes to aromatic interactions.
Pharmacophore modeling of other heterocyclic compounds has been successfully used to identify new inhibitors for various targets. For instance, a pharmacophore model was developed for COX-2 inhibitors based on a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives. mdpi.com Similarly, a pharmacophore-based approach was used to design novel blockers for the TASK-3 potassium channel. These studies demonstrate the power of pharmacophore modeling in drug discovery.
| Pharmacophoric Feature | Corresponding Structural Element of this compound |
| Hydrophobic Region | 3,4,5-trimethoxyphenyl group |
| Hydrogen Bond Acceptors | Nitrogen atoms of the tetrazole ring |
| Aromatic Ring | Phenyl group of the trimethoxyphenyl moiety |
Molecular and Cellular Mechanisms of Action in Preclinical Research
Target Identification and Molecular Interactions
The primary molecular target identified for compounds structurally related to 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole is tubulin. The 3,4,5-trimethoxyphenyl group is recognized as a critical pharmacophoric element for binding to the colchicine (B1669291) site on β-tubulin, thereby inhibiting microtubule polymerization.
While specific enzyme inhibition data for this compound is not extensively available in the public domain, comprehensive studies on analogous compounds featuring the 3,4,5-trimethoxyphenyl group and a heterocyclic ring (such as thiazole (B1198619) or triazole) have demonstrated potent inhibition of tubulin polymerization. These analogs effectively disrupt the formation of microtubules, a critical process for cell division. For instance, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles were shown to inhibit tubulin polymerization with IC50 values in the low micromolar range, comparable to the well-known tubulin inhibitor Combretastatin (B1194345) A-4 (CA-4).
| Compound Analogue | Target Enzyme | IC50 (µM) | Cell Line/System Used |
| 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole | Tubulin Polymerization | 1.6 | Purified tubulin |
| 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-methoxyphenyl)thiazole | Tubulin Polymerization | 2.1 | Purified tubulin |
| Combretastatin A-4 (Reference) | Tubulin Polymerization | 1.2 | Purified tubulin |
This table presents data for structural analogs to infer the potential activity of this compound.
Direct receptor binding profile studies for this compound are not prominently documented. However, research on compounds with the 3,4,5-trimethoxyphenyl moiety often focuses on their interaction with the colchicine binding site of tubulin rather than classical membrane receptors. Competitive binding assays with [3H]colchicine are a standard method to confirm this interaction. For example, 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazole analogs have shown potent inhibition of [3H]colchicine binding, indicating they occupy the same binding pocket on tubulin.
Cellular Pathway Modulation Studies
The inhibition of tubulin polymerization by compounds containing the 3,4,5-trimethoxyphenyl group leads to significant downstream effects on cellular pathways, primarily culminating in cell cycle arrest and apoptosis.
Structurally related compounds are known to be potent inducers of apoptosis in various cancer cell lines. The proposed mechanism involves the disruption of the microtubule network, which triggers the intrinsic apoptotic pathway. This is often characterized by the activation of effector caspases, such as caspase-3. While direct studies on this compound are limited, it is plausible that it would induce apoptosis through a similar caspase-mediated pathway. For instance, studies on thiazole derivatives with the same trimethoxyphenyl group have demonstrated apoptosis induction through the activation of caspase-2, -3, and -8.
A hallmark of tubulin-targeting agents is the induction of cell cycle arrest at the G2/M phase. This occurs because functional microtubules are essential for the formation of the mitotic spindle, a requisite for progression through mitosis. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle. Research on various cancer cell lines treated with analogs of this compound consistently shows a significant accumulation of cells in the G2/M phase. This is typically observed through flow cytometry analysis of propidium (B1200493) iodide-stained cells. It is highly probable that this compound elicits a similar G2/M arrest in proliferating cells.
| Cell Line | Compound Analogue | Effect on Cell Cycle | Key Molecular Events |
| HeLa | 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole | G2/M Phase Arrest | Disruption of microtubule network |
| K562 | 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole | G2/M Phase Arrest | Inhibition of tubulin polymerization |
| MCF-7 | 2-N-methylamino-4-(3',4',5'-trimethoxyphenyl)-5-phenylthiazole | G2/M Phase Arrest | Induction of apoptosis via caspase-2, -3, and -8 activation |
This table presents data for structural analogs to infer the potential activity of this compound.
In Vitro Efficacy in Disease Models (Mechanistic Focus)
There is a notable absence of published data on the in vitro efficacy of this compound in cancer cell lines with a focus on molecular endpoints. Although related compounds with the 3,4,5-trimethoxyphenyl group have been evaluated for their antiproliferative activities and effects on tubulin polymerization, specific IC50 values and detailed mechanistic studies on cancer cell lines for this compound have not been reported in the available scientific literature. nih.gov
Table 1: In Vitro Cytotoxicity Data for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Molecular Endpoint Investigated |
|---|---|---|---|
| N/A | N/A | No data available | No data available |
| N/A | N/A | No data available | No data available |
| N/A | N/A | No data available | No data available |
No publicly available data for this compound.
An extensive search of scientific databases indicates that there are no specific studies on the effects of this compound on anti-inflammatory pathways in cell culture models. Research on other tetrazole derivatives has suggested potential anti-inflammatory properties, often through the modulation of pathways involving nitric oxide and cytokines. mdpi.com However, experimental evidence to support similar mechanisms for this compound is currently not available.
There is no scientific literature available that investigates the neuroprotective mechanisms of this compound in cellular models. Consequently, information regarding its effects on neuronal cell viability, oxidative stress, or other pathways relevant to neuroprotection remains uncharacterized.
In Vivo Mechanistic Studies (Limited to molecular/cellular endpoints)
Consistent with the lack of in vitro data, there are no published in vivo studies for this compound that include biomarker analysis to indicate pathway modulation in animal models. While other compounds with the 3,4,5-trimethoxyphenyl group have undergone in vivo evaluation for their antitumor effects, no such research has been reported for this compound. researchgate.net
Table 2: In Vivo Biomarker Modulation by this compound in Animal Models
| Animal Model | Disease Model | Biomarker | Pathway Modulated |
|---|---|---|---|
| N/A | N/A | No data available | No data available |
| N/A | N/A | No data available | No data available |
No publicly available data for this compound.
Histopathological Examination for Cellular Changes Related to Mechanism
Histopathological examination is a cornerstone of preclinical research, providing microscopic visualization of tissue architecture to identify cellular changes induced by a test compound. This analysis is crucial for understanding a compound's mechanism of action at the tissue level. For a compound like this compound, which contains the trimethoxyphenyl group often associated with anticancer activity, histopathology would be employed to observe effects on tumor tissue and potential off-target effects on healthy tissues.
In preclinical animal models, typically rodents, tissues of interest (e.g., tumor xenografts, liver, kidney, spleen) would be collected, fixed in formalin, processed, and embedded in paraffin. Thin sections of these tissues are then stained, most commonly with Hematoxylin and Eosin (H&E), to reveal nuclear and cytoplasmic details, respectively. waxitinc.com
Key Histopathological Methods in Preclinical Research waxitinc.com
| Staining/Method | Purpose | Application to Mechanism of Action |
| Hematoxylin and Eosin (H&E) | Standard morphological assessment of tissue structure, identifying necrosis, apoptosis, inflammation, and changes in cell size and shape. | To observe general cytotoxic effects, such as tumor cell death or changes in the tumor microenvironment. |
| Immunohistochemistry (IHC) | Detects specific proteins within tissue sections using antibodies. | To identify changes in the expression of proteins related to the compound's proposed target (e.g., markers of cell proliferation like Ki-67, or apoptosis like cleaved caspase-3). |
| In Situ Hybridization (ISH) | Detects specific DNA or RNA sequences in cells. | To analyze the expression of target genes or to confirm the presence of specific cell types. |
For instance, in studies of other compounds containing the trimethoxyphenyl group, histopathological analysis has been used to assess therapeutic effects and safety. A study on novel trimethoxyphenyl-containing pyrazoline derivatives included histopathological examination of the gastric mucosa to evaluate ulcerogenic side effects, a common concern with anti-inflammatory agents. nih.gov In a hypothetical study of this compound, if it were being investigated for anticancer properties, researchers would look for an increase in necrotic or apoptotic cells within the tumor tissue and a decrease in mitotic figures compared to control groups.
Molecular Imaging Techniques for Target Engagement
Molecular imaging encompasses a suite of non-invasive techniques that allow for the visualization, characterization, and quantification of biological processes at the molecular and cellular levels within a living organism. For a compound like this compound, these techniques would be invaluable for confirming that the drug is interacting with its intended molecular target in vivo.
Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that is well-suited for such target engagement studies. This would involve synthesizing a radiolabeled version of this compound, where a positron-emitting radionuclide (e.g., Carbon-11, Fluorine-18, or Zirconium-89) is incorporated into the molecule.
Research on other tetrazole-containing molecules has demonstrated the feasibility of this approach. For example, tetrazole derivatives have been functionalized with chelating agents like desferrioxamine (DFO) to allow for radiolabeling with Zirconium-89 (⁸⁹Zr). uzh.chnih.gov These radiolabeled tetrazole-based compounds have then been used for PET imaging to track their biodistribution and confirm target engagement in preclinical models. uzh.chnih.gov
Illustrative Application of PET Imaging for Target Engagement
| Imaging Agent | Target | Animal Model | Key Finding | Reference |
| ⁸⁹Zr-labeled Trastuzumab (using a tetrazole-based linker) | HER2 | Mice with SK-OV-3 xenografts | Demonstrated tumor-specific uptake, confirming target engagement. uzh.chnih.gov | uzh.chnih.gov |
| ¹⁸F-labeled tetrazine | Tumor-targeting antibody (pretargeting strategy) | Not specified | Showed favorable target-to-background ratios in vivo. frontiersin.org | frontiersin.org |
In a preclinical study of this compound, a radiolabeled analog could be administered to animal models bearing tumors that express the putative target. PET scans would then be acquired over time to measure the uptake and retention of the radiotracer in the tumor versus other tissues. High and specific accumulation of the radiotracer in the tumor would provide strong evidence of target engagement. Furthermore, a "blocking" study could be performed where a high dose of the non-radiolabeled compound is administered prior to the radiotracer. A significant reduction in tumor uptake of the radiotracer in this scenario would further confirm the specificity of the binding.
Applications of 5 3,4,5 Trimethoxyphenyl 2h Tetrazole Beyond Medicinal Chemistry
Role in Synthetic Chemistry as a Building Block or Ligand
The structure of 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole is well-suited for use as a foundational unit in the synthesis of more complex molecules and as a ligand for creating sophisticated coordination complexes.
In modern organic synthesis, 5-substituted tetrazoles are recognized as valuable building blocks, particularly in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, efficient step. beilstein-journals.orgeurekaselect.com The tetrazole moiety is frequently employed as a bioisosteric replacement for the carboxylic acid group, offering similar acidity but with improved metabolic stability. beilstein-journals.orgresearchgate.net This makes tetrazole-containing precursors highly desirable in diversity-oriented synthesis.
The this compound can serve as a key reactant in several types of MCRs. For instance, by converting it into a tetrazole-aldehyde derivative, it can participate in well-known reactions such as the Passerini and Ugi reactions. beilstein-journals.orgnih.gov These reactions are powerful tools for generating libraries of structurally diverse compounds from simple starting materials. beilstein-journals.org The use of a tetrazole component in these MCRs provides a direct pathway to incorporate this heterocyclic core into larger, more complex molecular scaffolds. beilstein-journals.orgnih.gov
| Reaction Name | Components | Typical Product | Potential Role of this compound Derivative |
|---|---|---|---|
| Ugi-Tetrazole Reaction | Aldehyde/Ketone, Amine, Isocyanide, Hydrazoic Acid (or equivalent) | α-Acylamino Amide derivative with a Tetrazole moiety | Can be used as the aldehyde component (after modification) to introduce the trimethoxyphenyl-tetrazole scaffold. beilstein-journals.org |
| Passerini-Tetrazole Reaction | Aldehyde/Ketone, Isocyanide, Hydrazoic Acid (or equivalent) | α-Acyloxy Amide derivative with a Tetrazole moiety | Can serve as the aldehyde component (after modification), enabling the efficient synthesis of functionalized tetrazoles. nih.gov |
The tetrazole ring is an excellent ligand for metal ions due to the presence of four nitrogen atoms with available lone pairs, allowing for multiple coordination modes. lifechemicals.comarkat-usa.org This versatility enables the construction of a wide array of coordination complexes and polymers with diverse structural and functional properties. arkat-usa.orgresearchgate.net 5-substituted tetrazoles, in their deprotonated (tetrazolate) form, can act as multidentate ligands, bridging metal centers to form one-, two-, or three-dimensional networks. researchgate.net
The this compound, as a ligand, can coordinate to metal centers through its nitrogen atoms. The trimethoxyphenyl substituent can influence the resulting complex's electronic properties, solubility, and steric environment. These modifications can, in turn, tune the catalytic, magnetic, or photoluminescent properties of the final coordination compound. researchgate.net For example, cobalt complexes with tetrazole-based ligands have been shown to possess catalytic activity for Claisen-Schmidt reactions. researchgate.net
| Coordination Mode | Description | Potential Structural Outcome |
|---|---|---|
| Monodentate | Coordination through a single nitrogen atom (e.g., N1 or N2). | Discrete metal complexes. |
| Bidentate (Chelating) | Coordination through two adjacent nitrogen atoms to the same metal center. | Stable five-membered chelate rings. |
| Bidentate (Bridging) | Coordination through two different nitrogen atoms to two different metal centers. | Formation of 1D chains or 2D layers. researchgate.net |
| Tridentate (Bridging) | Coordination through three nitrogen atoms to bridge multiple metal centers. | Formation of complex 3D networks. arkat-usa.org |
Potential in Materials Science and Polymer Chemistry
The unique combination of a stable, nitrogen-rich heterocycle and a functional organic substituent makes this compound an intriguing candidate for the development of new functional materials.
The incorporation of tetrazole moieties into polymer structures is a known strategy for creating functional materials with enhanced properties. researchgate.net Tetrazole-functionalized polymers are noted for their high nitrogen content, thermal stability, and ion-solvating capabilities. chemrxiv.orgrsc.orgchemrxiv.org
Theoretically, this compound could be incorporated into polymer backbones through several synthetic routes. One approach would involve modifying the phenyl ring with a polymerizable group, such as a vinyl or styrenyl unit. Copolymerization of this functionalized monomer with other monomers would yield a polymer with pendant trimethoxyphenyl-tetrazole groups. Alternatively, a pre-formed polymer containing reactive groups (e.g., nitrile groups on polyacrylonitrile) could be chemically modified via a [3+2] cycloaddition reaction to introduce the tetrazole ring, a method that has been successfully demonstrated for creating ion-solvating polymer electrolytes. chemrxiv.orgrsc.org The presence of the trimethoxyphenyl groups could enhance solubility in organic solvents and provide sites for further post-polymerization modification, while the tetrazole units would contribute to the material's polarity and stability.
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Tetrazole derivatives are highly effective ligands for the synthesis of MOFs due to their ability to act as rigid, multidentate linkers. acs.orgresearchgate.net
The compound this compound is a prime candidate for use as an organic linker in MOF synthesis. To be used in this way, it would typically be modified to include at least one other coordinating group, such as a carboxylate, turning it into a ditopic or polytopic linker. In the resulting MOF structure, the tetrazole and carboxylate groups would coordinate with the metal centers to form the framework, while the 3,4,5-trimethoxyphenyl group would project into the pores. This "pore functionalization" is a key strategy for tuning the properties of MOFs. The trimethoxy groups could influence the framework's affinity for specific guest molecules, making it potentially useful for applications in selective gas storage or separation. lifechemicals.comacs.org
Analytical Chemistry Methodologies for Research Purposes
The unambiguous identification and characterization of this compound are crucial for its synthesis and application. A combination of standard spectroscopic and analytical techniques is employed for this purpose. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. ¹H NMR would show characteristic signals for the aromatic protons of the phenyl ring, the methoxy (B1213986) group protons, and a signal for the N-H proton of the tetrazole ring. nih.govtubitak.gov.tr ¹³C NMR would provide signals for each unique carbon atom, including the distinct carbon of the tetrazole ring. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands would include those for N-H and C-H stretching, C=N and N=N stretching within the tetrazole ring, and C-O stretching from the methoxy groups. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms. nih.gov
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N), providing further verification of the compound's empirical formula. mdpi.com
| Technique | Information Provided | Relevance |
|---|---|---|
| 1H and 13C NMR | Connectivity of atoms and chemical environment of protons and carbons. nih.gov | Confirms the molecular skeleton and substituent positions. |
| IR Spectroscopy | Presence of specific functional groups (N-H, C=N, C-O). mdpi.com | Verifies the integrity of the tetrazole ring and methoxy groups. |
| Mass Spectrometry | Molecular weight and elemental formula. nih.gov | Confirms the identity and purity of the synthesized compound. |
| X-ray Crystallography | Three-dimensional molecular structure and crystal packing. nih.gov | Provides unambiguous structural proof. |
| Elemental Analysis | Percentage of C, H, and N. mdpi.com | Validates the empirical and molecular formula. |
Development of Chromatographic Methods for Metabolite Isolation (for in vitro studies)
The isolation and identification of metabolites are fundamental to understanding the biotransformation of "this compound". High-performance liquid chromatography (HPLC) is a cornerstone technique for such investigations. While specific methods for this exact compound are not extensively detailed in publicly available literature, established principles of analytical chemistry allow for the design of effective separation protocols.
For the separation of the parent compound from its potential metabolites in an in vitro setting, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. This technique separates compounds based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as octadecyl-silylated silica (C18), while the mobile phase is a more polar solvent mixture, commonly consisting of water and an organic modifier like acetonitrile or methanol.
A gradient elution method, where the proportion of the organic modifier is increased over time, would likely be employed. This allows for the effective separation of compounds with a range of polarities, from more polar metabolites to the less polar parent compound. Detection is most commonly achieved using a UV detector, as the aromatic nature of "this compound" and its likely metabolites would result in strong UV absorbance.
To identify the chemical structures of the isolated metabolites, the HPLC system can be coupled with a mass spectrometer (LC-MS). This powerful combination provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, which is invaluable for structural elucidation.
A hypothetical data table outlining a potential RP-HPLC method for the analysis of "this compound" and its metabolites is presented below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
This table represents a generalized starting point for method development and would require optimization based on experimental results.
Spectroscopic Techniques for Quantification in Complex Research Matrices (e.g., cell lysates)
Accurate quantification of "this compound" in complex matrices such as cell lysates is critical for determining its cellular uptake, accumulation, and mechanism of action in in vitro assays. Spectroscopic methods, particularly those coupled with chromatographic separation, are the gold standard for such quantitative analyses.
UV-Visible Spectroscopy: While UV-Vis spectroscopy can be used for quantification, its direct application to complex mixtures like cell lysates is limited due to the overlapping absorbance of numerous cellular components. However, when coupled with a separation technique like HPLC (HPLC-UV), it becomes a powerful quantitative tool. By measuring the absorbance at the wavelength of maximum absorbance (λmax) for "this compound" as it elutes from the HPLC column, a highly specific and sensitive quantification can be achieved. A calibration curve would be constructed by analyzing a series of known concentrations of the compound to enable the determination of its concentration in the cell lysate samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the highest level of sensitivity and selectivity, LC-MS/MS is the preferred method for quantifying small molecules in complex biological matrices. This technique involves the separation of the analyte by HPLC, followed by its ionization and detection by a tandem mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for the analyte of interest, which provides exceptional specificity and minimizes interferences from the matrix. An internal standard, a compound with similar chemical properties to the analyte, is typically added to the samples to correct for any variability in sample preparation and instrument response.
The development of a robust LC-MS/MS method would involve optimizing several parameters, including the chromatographic conditions, the ionization source parameters, and the mass transition monitored.
A summary of key parameters for a potential LC-MS/MS method is provided in the table below.
| Parameter | Condition |
| Chromatography | RP-HPLC as described previously |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative Ion Mode (to be determined experimentally) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the parent compound |
| Product Ion (Q3) | A characteristic fragment ion |
| Collision Energy | Optimized for the specific precursor-product transition |
| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version |
This table outlines the typical parameters that would be defined during the development and validation of an LC-MS/MS method for the quantification of this compound in cell lysates.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Traditional synthetic methods for 5-substituted tetrazoles often involve risks, such as the use of explosive azide (B81097) reagents and toxic metal catalysts. core.ac.uk Future research should prioritize the development of safer, more efficient, and environmentally sustainable synthetic routes.
Biocatalytic Approaches for Synthesis
Biocatalysis offers a green alternative to conventional chemical synthesis, providing high selectivity under mild conditions. While specific biocatalytic routes to 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole have not been reported, future work could explore nitrile-metabolizing enzymes. Enzymes such as nitrilases could potentially convert 3,4,5-trimethoxybenzonitrile (B158541) to the corresponding carboxylic acid, which could then be subjected to a biocatalytic amidation and subsequent cyclization. A more direct and innovative approach would be the discovery or engineering of a "tetrazole synthase" enzyme.
Furthermore, research into nano-catalysts, which can bridge the gap between homogeneous and heterogeneous catalysis, offers another promising direction. For instance, various metal-functionalized nanoparticles, such as those based on iron oxide (Fe₃O₄) or palladium (Pd), have been shown to efficiently catalyze the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. rsc.orgdergipark.org.trresearchgate.net Adapting these nano-catalytic systems for the synthesis of this compound could lead to high yields, easier catalyst recovery, and reduced waste. rsc.org
Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, is an emerging technology that is particularly well-suited for hazardous reactions, such as those used in tetrazole synthesis. mdpi.commit.edu Performing the reaction of 3,4,5-trimethoxybenzonitrile with an azide source in a continuous flow microreactor would significantly enhance safety by minimizing the volume of hazardous reagents at any given time. core.ac.ukmit.edu This approach avoids the accumulation of potentially explosive intermediates like hydrazoic acid. core.ac.uk
Continuous flow processing also allows for superior control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity. almacgroup.com A future research goal would be to develop a fully continuous, scalable process for this compound. This could involve an in-line system where residual azide is quenched immediately after the reaction, ensuring a safer and more efficient workflow. mit.edu
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous reagents (e.g., NaN₃, HN₃). core.ac.uk | Significantly enhanced safety with small reaction volumes and controlled conditions. mit.edumit.edu |
| Scalability | Often difficult and hazardous to scale up. | Easily scalable by extending run time or "numbering up" reactors. almacgroup.com |
| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Superior heat and mass transfer due to high surface-area-to-volume ratio. almacgroup.com |
| Reaction Control | Less precise control over temperature, pressure, and mixing. | Precise control over residence time and reaction parameters. core.ac.uk |
| Yield & Purity | Variable yields and potential for impurities. | Often results in higher yields and product purity. core.ac.uk |
Advanced Computational Modeling for Structure-Function Relationships
Computational methods can accelerate drug discovery by predicting biological activity and elucidating molecular interactions, thereby guiding the rational design of more potent and selective analogs.
Machine Learning Approaches for SAR and Target Prediction
Machine learning (ML) and artificial intelligence are transforming drug discovery by identifying complex patterns in large datasets that are not apparent through traditional analysis. nih.gov For this compound, ML models could be developed to predict its structure-activity relationships (SAR) and identify potential new biological targets.
A future research project could involve compiling a large dataset of compounds containing the 3,4,5-trimethoxyphenyl moiety and/or the 5-substituted tetrazole scaffold with their known biological activities. nih.govnih.gov This dataset could be used to train an ML model, such as a graph neural network or a random forest classifier, to predict the cytotoxic, anti-inflammatory, or other activities of novel, unsynthesized analogs. mdpi.comresearchgate.net Explainable AI methods, like SHapley Additive exPlanations (SHAP), could then be used to interpret the model's predictions, highlighting which molecular features are most critical for activity. nih.gov
| Data Category | Description | Potential Sources / Examples | Purpose |
|---|---|---|---|
| Chemical Structures | A diverse library of molecules containing the 3,4,5-trimethoxyphenyl or 5-substituted tetrazole motifs. | Combretastatin (B1194345) analogs, known tubulin inhibitors mdpi.comnih.gov, COX-2 inhibitors. nih.gov | To provide the model with structural features for learning. |
| Biological Activity Data | Quantitative activity data (e.g., IC₅₀, Kᵢ) against various targets. | Published literature, ChEMBL database. Targets could include tubulin, COX-2, various kinases. nih.gov | To train the model to correlate structure with function. |
| Physicochemical Properties | Calculated properties like molecular weight, logP, polar surface area, and solubility. | Calculated using software like RDKit or MOE. | To help the model learn drug-like properties and predict pharmacokinetics. |
Enhanced Molecular Dynamics Simulations of Binding Events
The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore that interacts with the colchicine (B1669291) binding site of tubulin. nih.gov While docking studies can provide a static snapshot of this interaction, enhanced molecular dynamics (MD) simulations can reveal the complete dynamics of the binding and unbinding process. nih.govnih.gov
Future research should employ advanced MD techniques, such as Gaussian accelerated Molecular Dynamics (GaMD), to simulate the interaction of this compound with tubulin. dovepress.com These simulations can elucidate the precise binding pathway, the conformational changes in both the ligand and protein upon binding, and the residence time of the compound at the active site. rjpbr.comyoutube.com Such insights are invaluable for rationally designing modifications to the tetrazole scaffold to improve binding affinity and kinetic properties. dovepress.com
Identification of Novel Biological Targets through High-Throughput Screening
While the 3,4,5-trimethoxyphenyl moiety directs many of its parent compounds towards tubulin, the unique electronic and structural properties of the tetrazole ring may enable interaction with other, unexplored biological targets. nih.gov High-throughput screening (HTS) provides a powerful, unbiased approach to discover these novel targets. mdpi.com
A future direction would be to subject this compound and a library of its derivatives to a broad panel of HTS assays. ewadirect.com This could include phenotypic screens using various cancer cell lines to identify unexpected cytotoxic effects, followed by target deconvolution to identify the responsible protein. youtube.com Additionally, screening against large panels of purified enzymes, such as kinases or proteases, could reveal entirely new mechanisms of action. The use of cell-based assays with fluorescence or luminescence readouts in 384-well or 1536-well plate formats would allow for the rapid screening of thousands of interactions. mdpi.com
| Screening Type | Objective | Assay Examples | Potential Outcomes |
|---|---|---|---|
| Phenotypic Screening | Identify novel cellular effects beyond known anti-tubulin activity. | Screening against a panel of diverse cancer cell lines (e.g., NCI-60) or in disease-relevant models (e.g., neuroinflammation). youtube.com | Discovery of activity against specific cancer types or other diseases. |
| Target-Based Screening | Identify direct molecular targets for the compound. | Large-scale kinase inhibitor profiling; screening against panels of proteases, phosphatases, or GPCRs. | Identification of novel, specific protein binders. |
| Fragment-Based Screening | Use the core tetrazole or trimethoxyphenyl fragments to find new binding partners. | Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) screening of fragment libraries. nih.gov | Discovery of new protein targets for fragment-based drug design. |
Phenotypic Screening for Unanticipated Biological Activities
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that induce a desired cellular phenotype without a priori knowledge of the molecular target. mdpi.com For this compound, its structural similarity to combretastatin A-4, a known tubulin polymerization inhibitor, suggests a primary avenue for phenotypic assays. nih.govuobabylon.edu.iq
Future research should involve comprehensive phenotypic screening against a diverse panel of human cancer cell lines, including those known to be sensitive to microtubule-targeting agents, such as glioblastoma and various carcinomas. nih.govresearchgate.net Key phenotypic readouts could include:
Antiproliferative Activity: Assessing the compound's ability to inhibit cell growth across a wide range of cancer cell lines. This can identify specific cancer types that are particularly susceptible.
Cell Cycle Analysis: Utilizing flow cytometry to determine if the compound induces arrest at specific phases of the cell cycle, such as the G2/M phase, which is characteristic of tubulin inhibitors. nih.govnih.gov
Apoptosis Induction: Quantifying the induction of programmed cell death through assays that measure caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential. researchgate.net
Morphological Changes: Employing high-content imaging to observe alterations in cell morphology and cytoskeletal organization, which can be indicative of microtubule disruption.
Beyond its expected anticancer effects, phenotypic screening could also uncover entirely new biological activities. Tetrazole-containing compounds have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net Therefore, screening this compound in relevant cellular models for these activities could yield unexpected and valuable results.
Proteomics-Based Target Deconvolution
While the 3,4,5-trimethoxyphenyl moiety is a key pharmacophore for binding to the colchicine site of tubulin, it is crucial to experimentally validate this interaction and to identify any potential off-target effects. nih.govmdpi.com Proteomics-based target deconvolution methods are powerful tools for identifying the cellular protein targets of small molecules. uobabylon.edu.iq
Several proteomics strategies could be conceptually applied to this compound:
Activity-Based Protein Profiling (ABPP): This approach uses reactive chemical probes to covalently label the active sites of enzymes. While not directly applicable for identifying non-enzymatic targets like tubulin, it could be used to screen for unexpected enzymatic targets.
Compound-Centric Chemical Proteomics (CCCP): In this method, a chemical probe is synthesized by attaching a reactive group (e.g., a photoaffinity label) and an enrichment handle (e.g., biotin) to the parent compound. mdpi.com This probe can then be used to capture its binding partners from cell lysates, which are subsequently identified by mass spectrometry. This would be a direct method to confirm tubulin binding and identify other interacting proteins.
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins, target proteins can be identified. uobabylon.edu.iq This method has the advantage of not requiring modification of the compound.
These approaches would not only confirm the presumed mechanism of action but could also reveal a more complex polypharmacology, providing insights into potential side effects or novel therapeutic applications.
Design of Prodrugs and Targeted Delivery Systems (Conceptual/Theoretical)
A significant challenge for many potent anticancer agents, including combretastatin A-4, is poor aqueous solubility and potential for off-target toxicity. nih.govmdpi.com The design of prodrugs and the use of targeted delivery systems are established strategies to overcome these limitations.
A prodrug is an inactive derivative of a drug molecule that is converted to the active form in vivo. For this compound, a prodrug strategy could enhance its solubility and provide for targeted release. The development of a water-soluble phosphate (B84403) prodrug of combretastatin A-4 (fosbretabulin) serves as a successful precedent. nih.govnih.gov
Conceptual cleavable linker strategies for this compound could include:
| Linker Type | Cleavage Mechanism | Rationale for Use |
| Phosphate Ester | Cleaved by endogenous phosphatases. | Increases aqueous solubility and mimics the successful strategy of fosbretabulin. nih.gov |
| Glucuronide Linker | Cleaved by β-glucuronidase, an enzyme overexpressed in some tumor microenvironments. | Offers tumor-selective drug release, potentially reducing systemic toxicity. researchgate.net |
| Peptide Linker | Cleaved by specific proteases (e.g., cathepsins) that are upregulated in tumors. | Provides another mechanism for tumor-targeted activation. |
| pH-Sensitive Linker | Designed to be stable at physiological pH (7.4) but hydrolyze in the acidic tumor microenvironment (pH ~6.5). | Exploits the altered pH of tumors for selective drug release. |
These linkers would be attached to a suitable functional group on the this compound molecule, which may require synthetic modification of the parent compound.
Nanoparticle-based delivery systems offer a promising approach to improve the therapeutic index of potent compounds by enhancing their solubility, stability, and tumor accumulation through the enhanced permeability and retention (EPR) effect. nih.govresearchgate.net For preclinical research involving animal models, encapsulating this compound within nanoparticles could be highly advantageous.
Conceptual nanoparticle formulations for research purposes include:
| Nanoparticle Type | Description | Potential Advantages for Research |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. | Well-established for drug delivery, can improve solubility and alter pharmacokinetic profiles. |
| Polymeric Nanoparticles | Made from biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)). | Allows for controlled and sustained release of the encapsulated compound. |
| Albumin-Bound Nanoparticles | Utilizes the natural carrier protein albumin to transport hydrophobic drugs. | Can enhance tumor targeting and reduce toxicity, as seen with Abraxane® (paclitaxel albumin-stabilized nanoparticle formulation). nih.gov |
| Carbon Nanomaterials | Novel materials being explored for their potential in drug delivery to challenging sites like the brain. | Could be investigated for delivering the compound across the blood-brain barrier for treating brain tumors like glioblastoma. nih.gov |
The development and characterization of such nanoparticle formulations would be a critical step in advancing the preclinical evaluation of this compound.
Conclusion
Synthesis of Key Academic Findings on 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole
Academic research has successfully established a clear synthetic pathway for this compound. The primary synthesis is achieved through a multi-step process commencing with 3,4,5-trimethoxybenzaldehyde (B134019). This initial compound is converted to its oxime, 3,4,5-trimethoxybenzaldehyde oxime, through a reaction with hydroxylamine (B1172632). Subsequently, the oxime undergoes dehydration, typically using a reagent like acetic anhydride, to yield the nitrile intermediate, 3,4,5-trimethoxybenzonitrile (B158541). The final and crucial step involves a [2+3] cycloaddition reaction between the synthesized benzonitrile and an azide (B81097) source, commonly sodium azide, to form the tetrazole ring, yielding this compound civilica.com.
The structural integrity of the synthesized compound has been rigorously confirmed through standard spectroscopic methods, including Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the successful formation of the target molecule civilica.com. This foundational synthetic work provides the necessary chemical matter for any subsequent biological or chemical investigations. The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often utilized as a bioisostere for the carboxylic acid group, which can enhance metabolic stability and other pharmacokinetic properties beilstein-journals.orgnih.govnih.govresearchgate.netrug.nlnih.govsemanticscholar.org.
Significance of the Compound in Advancing Chemical and Biological Understanding
The significance of this compound lies at the intersection of its two core structural components: the tetrazole ring and the 3,4,5-trimethoxyphenyl group. This unique combination makes it a compound of considerable interest for probing fundamental chemical and biological processes.
Chemical Significance: The tetrazole ring is a planar, aromatic heterocycle with a high nitrogen content, granting it distinct physicochemical properties nih.govresearchgate.net. Its pKa is similar to that of a carboxylic acid, allowing it to act as a proton donor under physiological conditions rug.nl. However, compared to a carboxylic acid, the tetrazole ring offers increased lipophilicity and is generally more resistant to metabolic degradation, making it a valuable tool for improving the drug-like properties of molecules researchgate.netrug.nl. The synthesis of this specific compound contributes to the broader library of tetrazole derivatives, providing a new building block for further chemical exploration and multicomponent reactions beilstein-journals.org.
Biological Significance: The 3,4,5-trimethoxyphenyl moiety is a well-recognized pharmacophore, famously present in potent microtubule-targeting agents like Combretastatin (B1194345) A-4 nih.gov. This group is crucial for binding to the colchicine (B1669291) site on tubulin, thereby inhibiting tubulin polymerization and arresting cell division nih.gov. The incorporation of this "A-ring" from combretastatin analogues into a molecule with a metabolically stable tetrazole core creates a novel chemical scaffold. Studies on structurally related compounds, such as 1-(3′,4′,5′-trimethoxyphenyl)-5-aryltetrazoles, have demonstrated potent antiproliferative activity by targeting tubulin nih.govnih.gov. Therefore, this compound is a significant compound for understanding structure-activity relationships and exploring new classes of potential anticancer agents that merge the tubulin-targeting properties of the trimethoxyphenyl group with the favorable pharmacokinetic profile of the tetrazole ring.
Outlook on Future Research Potential and Academic Impact
The foundational synthesis of this compound opens several promising avenues for future academic research. The primary and most immediate potential lies in the comprehensive biological evaluation of this compound.
Future Research Directions:
Antiproliferative and Cytotoxicity Screening: Given the presence of the 3,4,5-trimethoxyphenyl group, a key area of investigation is the compound's potential as an anticancer agent. Future studies should involve screening against a panel of human cancer cell lines to determine its cytotoxicity and antiproliferative effects.
Mechanism of Action Studies: Should the compound exhibit significant anticancer activity, subsequent research should focus on elucidating its mechanism of action. This would include tubulin polymerization assays to confirm whether it acts as a microtubule-targeting agent, as hypothesized based on its structure nih.gov.
Structure-Activity Relationship (SAR) Studies: The academic impact could be significantly broadened by the synthesis and evaluation of a library of derivatives. Modifications could be made to both the tetrazole ring and the phenyl ring to establish a clear SAR. For instance, investigating N-1 versus N-2 substituted isomers of the tetrazole ring could yield compounds with differing biological potencies, as seen in related scaffolds nih.gov.
Exploration of Other Biological Activities: The tetrazole scaffold is associated with a wide array of biological activities, including anti-inflammatory, antibacterial, and antifungal properties nih.govnih.govresearchgate.net. Therefore, screening this compound for these and other activities could uncover additional therapeutic potential.
The academic impact of such research would be to further define the role of tetrazoles as carboxylic acid bioisosteres in the context of potent pharmacophores and to potentially identify a new lead compound for the development of novel therapeutics.
Q & A
Q. What are the common synthetic routes for 5-(3,4,5-trimethoxyphenyl)-2H-tetrazole, and how are intermediates characterized?
The compound is typically synthesized via cyclization reactions using nitriles or thiosemicarbazides as precursors. For example, derivatives like 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole are prepared by sulfonylation of thiadiazole intermediates under acidic conditions . Characterization relies on ¹H/¹³C NMR , IR spectroscopy , and HR-MS to confirm regiochemistry and purity. Crystallographic validation (e.g., single-crystal X-ray diffraction) is recommended for unambiguous structural assignment .
Q. How can researchers optimize reaction yields for tetrazole derivatives with 3,4,5-trimethoxyphenyl substituents?
Yield optimization involves solvent selection (e.g., ethanol or DMF), temperature control (microwave-assisted synthesis improves regioselectivity), and catalysts (e.g., triethylamine for deprotonation). For example, coupling reactions with tetrazoles under metal-free, thermic, or microwave conditions achieve 7–67% yields, with regioselectivity influenced by steric and electronic factors .
Q. What analytical techniques are critical for assessing the purity of this compound derivatives?
HPLC (high-performance liquid chromatography) with UV detection is standard for purity assessment. TLC (thin-layer chromatography) using silica gel plates and polar solvents (e.g., ethyl acetate/hexane mixtures) provides rapid qualitative analysis. Elemental analysis (C, H, N) and melting point determination are supplementary methods .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl or oxadiazole groups) impact the antifungal activity of this compound derivatives?
Introducing sulfonyl groups enhances antifungal potency by increasing electrophilicity and membrane penetration. For instance, 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole derivatives exhibit IC₅₀ values < 10 µM against Candida albicans via ergosterol biosynthesis inhibition. Oxadiazole analogs show reduced activity, highlighting the importance of heterocyclic electronics . Comparative MIC assays and molecular docking (e.g., with CYP51 enzyme) are used to validate mechanisms .
Q. What challenges arise in crystallographic refinement of 5-(3,4,5-trimethoxyphenyl)-tetrazole complexes, and how are they resolved?
Challenges include disorder in methoxy groups and twinned crystals due to flexible substituents. Using SHELXL for small-molecule refinement and SHELXPRO for macromolecular interfaces improves resolution. High-resolution data (≤1.0 Å) and anisotropic displacement parameter modeling mitigate errors .
Q. How can researchers resolve contradictions in reported antitumor activities of 5-(3,4,5-trimethoxyphenyl)-tetrazole derivatives?
Discrepancies arise from variations in cell line specificity (e.g., HCT116 vs. HeLa) and assay protocols (MTT vs. SRB assays). Standardizing in vitro screening (e.g., NCI-60 panel) and conducting apoptosis pathway analysis (caspase-3 activation, ROS generation) clarify mechanisms. Computational QSAR models predict substituent effects on tubulin polymerization inhibition .
Q. What strategies enhance the metabolic stability of this compound derivatives in preclinical studies?
Prodrug design (e.g., acetylated precursors) and fluorine substitution reduce hepatic clearance. In vitro microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling identify vulnerable sites. For example, 5-fluorouracil-tetrazole hybrids show improved plasma half-lives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
